
N'-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide involves multiple steps. One common method includes the radical bromination of a precursor compound followed by conversion into a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of sodium hydride in tetrahydrofuran (THF) and subsequently desilylated with tetrabutylammonium fluoride (TBAF) to yield the final product .
Industrial Production Methods
While specific industrial production methods for N’-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide are not widely documented, the synthesis typically involves standard organic chemistry techniques such as bromination, phosphonation, and desilylation under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N’-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
N’-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)furan: A related compound with similar structural features but different functional groups.
Furan-2-carboximidamide: Another similar compound with a furan ring and carboximidamide group but lacking the dioxolan moiety.
Uniqueness
N’-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N'-amino-5-(1,3-dioxolan-2-yl)furan-2-carboximidamide |
InChI |
InChI=1S/C8H11N3O3/c9-7(11-10)5-1-2-6(14-5)8-12-3-4-13-8/h1-2,8H,3-4,10H2,(H2,9,11) |
InChI Key |
JWGSQKSUSWRSRL-UHFFFAOYSA-N |
Isomeric SMILES |
C1COC(O1)C2=CC=C(O2)/C(=N/N)/N |
Canonical SMILES |
C1COC(O1)C2=CC=C(O2)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



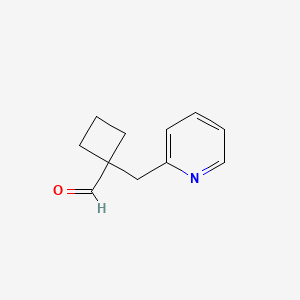


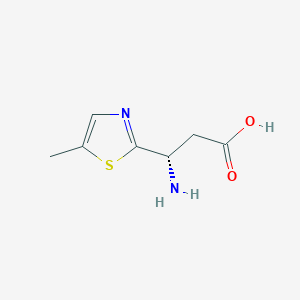
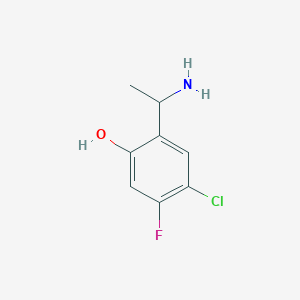
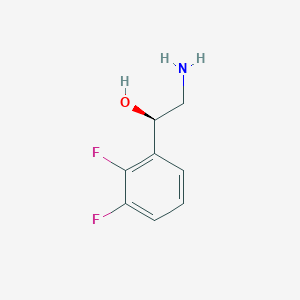
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol](/img/structure/B13309850.png)
![3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol](/img/structure/B13309852.png)
![2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13309857.png)
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13309865.png)
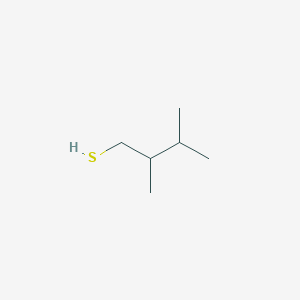
![5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13309880.png)

